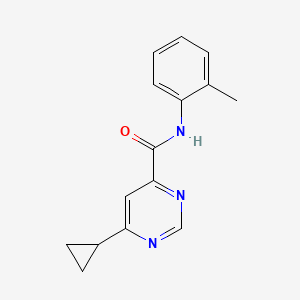![molecular formula C11H15ClFN3S B12232946 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12232946.png)
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound with the molecular formula C11H15ClFN3S and a molecular weight of 275.77 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a fluoro-thienylmethyl group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.
Attachment of the Fluoro-thienylmethyl Group: This step involves the reaction of the pyrazole intermediate with 5-fluoro-2-thienylmethyl chloride in the presence of a base like potassium carbonate.
Methylation: The final step is the methylation of the pyrazole nitrogen using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding pyrazole N-oxide.
Reduction: Reduced pyrazole derivative.
Substitution: Substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Thiophenes: Compounds with a thiophene ring, used in medicinal chemistry and material science.
Uniqueness
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H15ClFN3S |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-3-15-7-8(2)11(14-15)13-6-9-4-5-10(12)16-9;/h4-5,7H,3,6H2,1-2H3,(H,13,14);1H |
InChI Key |
ZKTDMYYLVHERHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=C(S2)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B12232864.png)
![4-{Imidazo[1,2-b]pyridazin-6-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12232877.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(oxan-2-yl)ethan-1-one](/img/structure/B12232878.png)

![4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12232884.png)
![4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12232890.png)
![1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12232898.png)
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12232905.png)
![4-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B12232918.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12232926.png)
![2-[4-(4-Bromophenyl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B12232930.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine](/img/structure/B12232935.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B12232939.png)
![N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12232945.png)
